3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
This compound belongs to the pyrrolo-oxazole-dione class, characterized by a fused bicyclic core structure with diverse aryl substituents. The molecule features:
- 3-bromo-4-methoxyphenyl at position 3 (electron-withdrawing Br and electron-donating OMe groups).
- 3-chlorophenyl at position 5 (meta-substituted Cl).
- Phenyl at position 2.
The bromine and chlorine substituents likely enhance lipophilicity and influence binding interactions in biological systems, while the methoxy group may modulate solubility .
Properties
Molecular Formula |
C24H18BrClN2O4 |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H18BrClN2O4/c1-31-19-11-10-14(12-18(19)25)21-20-22(32-28(21)16-7-3-2-4-8-16)24(30)27(23(20)29)17-9-5-6-15(26)13-17/h2-13,20-22H,1H3 |
InChI Key |
TWXMRUSISZIMHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 3-bromo-4-methoxybenzaldehyde and 3-chlorobenzaldehyde. These intermediates undergo condensation reactions with appropriate reagents to form the desired pyrrolo[3,4-d][1,2]oxazole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound shares a pyrrolo-oxazole-dione core with analogs but differs in substituent positions and halogens. Key comparisons include:
Table 1: Structural Comparison of Pyrrolo-Oxazole-Dione Derivatives
*Estimated based on substituent contributions.
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data
| Compound | Melting Point (°C) | logP | Hydrogen Bond Donors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target* | N/A | ~4.0 | 0 | ~67.7 (estimated) |
| N/A | 3.69 | 1 | 67.7 | |
| 168–180 | N/A | 0–1 | ~70–80 |
*Estimates based on structural similarities.
Analysis :
- The target compound’s absence of -OH groups (vs. ) results in lower hydrogen-bond donor capacity, increasing lipophilicity (higher logP).
- Para-substituted methoxy groups (e.g., 4-OMe in ) enhance solubility compared to meta-substituted halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
